molecular formula C16H25BO4 B13996211 2-(2-(2-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(2-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13996211
M. Wt: 292.2 g/mol
InChI Key: PUFLLRVWIACSEW-UHFFFAOYSA-N
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Description

2-(2-(2-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its stability and versatility in various chemical reactions, making it a crucial building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-(2-Methoxypropoxy)phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-(2-(2-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to participate in cross-coupling reactions. The boron moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This mechanism is crucial for the synthesis of biaryl compounds, which are important in various chemical industries .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and versatility in various chemical reactions. Its methoxypropoxy group provides additional functionalization options, making it more adaptable for specific synthetic applications compared to other boronic esters .

Properties

Molecular Formula

C16H25BO4

Molecular Weight

292.2 g/mol

IUPAC Name

2-[2-(2-methoxypropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO4/c1-12(18-6)11-19-14-10-8-7-9-13(14)17-20-15(2,3)16(4,5)21-17/h7-10,12H,11H2,1-6H3

InChI Key

PUFLLRVWIACSEW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC(C)OC

Origin of Product

United States

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